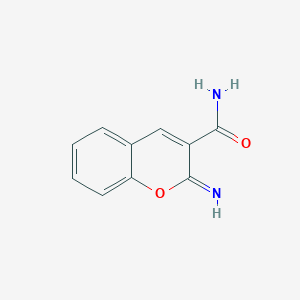

2-Imino-2H-chromene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iminochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9(13)7-5-6-3-1-2-4-8(6)14-10(7)12/h1-5,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPXOPKWRCEMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344697 | |

| Record name | 2-Imino-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52218-17-4 | |

| Record name | 2-Imino-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Synthesis of 2-Imino-2H-chromene-3-carboxamide

This guide provides a comprehensive overview of the fundamental principles and practical methodologies for the synthesis of 2-imino-2H-chromene-3-carboxamide and its derivatives. This scaffold is a cornerstone in medicinal chemistry, serving as a vital building block for a diverse range of biologically active compounds.[1][2][3] Researchers and drug development professionals will find this document a thorough resource, blending theoretical underpinnings with actionable experimental protocols.

The Strategic Importance of the 2-Imino-2H-chromene-3-carboxamide Core

The 2-imino-2H-chromene-3-carboxamide framework is a privileged heterocyclic structure renowned for its broad spectrum of pharmacological activities. As a bioisosteric replacement for the ketone group in traditional coumarins, the imino functional group often enhances biological efficacy.[1] These compounds have demonstrated significant potential as cytotoxic agents against various human cancer cell lines, making them a focal point in the development of novel anticancer therapeutics.[1] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[2][3]

Core Synthetic Strategy: The Multicomponent Approach

The most prevalent and efficient method for constructing the 2-imino-2H-chromene-3-carboxamide core is through a one-pot, multicomponent reaction. This approach is favored for its operational simplicity, high atom economy, and the ability to generate structurally diverse libraries of compounds from readily available starting materials.[4] The fundamental transformation involves the condensation of a salicylaldehyde derivative with an N-substituted 2-cyanoacetamide.

Mechanistic Insights: A Tale of Condensation and Cyclization

The reaction proceeds through a well-established sequence of Knoevenagel condensation followed by an intramolecular cyclization.[5][6][7]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the salicylaldehyde and the active methylene group of the N-substituted 2-cyanoacetamide. The base, typically a mild one such as sodium carbonate or an amine, deprotonates the α-carbon of the cyanoacetamide, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent dehydration yields a 2-cyanocinnamide intermediate.

-

Intramolecular Cyclization (Oxo-Michael Addition): The phenolic hydroxyl group of the salicylaldehyde moiety then acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system in an intramolecular oxo-Michael addition. This ring-closing step forms the chromene ring.

-

Tautomerization: The final product, 2-imino-2H-chromene-3-carboxamide, is formed through tautomerization.

Below is a visualization of the generalized reaction workflow:

Caption: Generalized workflow for the synthesis of 2-Imino-2H-chromene-3-carboxamide.

Experimental Protocol: A Field-Tested Methodology

This section provides a detailed, step-by-step protocol for a representative synthesis of a 2-imino-2H-chromene-3-carboxamide derivative. This method is adapted from established, peer-reviewed procedures and is designed for high reproducibility.[1][5]

Materials and Reagents

-

Substituted Salicylaldehyde (1.0 eq)

-

N-Substituted 2-Cyanoacetamide (1.0 eq)

-

Base Catalyst (e.g., Sodium Acetate, 1.2 eq)

-

Solvent (e.g., Glacial Acetic Acid or Ethanol)

-

Deionized Water

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted salicylaldehyde (1.0 eq) and the N-substituted 2-cyanoacetamide (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).

-

Catalyst Addition: To this solution, add the base catalyst (e.g., sodium acetate, 1.2 eq).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 2 to 8 hours depending on the specific substrates.

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-imino-2H-chromene-3-carboxamide.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation: A Comparative Overview

The choice of catalyst and solvent system can significantly impact the reaction efficiency. The following table summarizes typical outcomes for the synthesis of various 2-imino-2H-chromene-3-carboxamide derivatives under different conditions.

| Entry | Salicylaldehyde Substituent | N-Substituent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | H | Phenyl | Sodium Acetate | Glacial Acetic Acid | 5 | 85 | [1] |

| 2 | 5-Bromo | 4-Chlorophenyl | Sodium Acetate | Glacial Acetic Acid | 6 | 82 | [1] |

| 3 | H | Ethyl | Sodium Carbonate | Water | 2 | 95 | [5] |

| 4 | 4-Hydroxy | Phenyl | Piperidine | Ethanol | 4 | 90 | [8] |

| 5 | H | H | Pyridine-2-carboxylic acid | Water/Ethanol | 1 | 92 | [9] |

Concluding Remarks

The multicomponent synthesis of 2-imino-2H-chromene-3-carboxamides represents a robust and versatile strategy for accessing a class of compounds with significant therapeutic potential. The operational simplicity, high yields, and amenability to diversification make this an attractive approach for both academic research and industrial drug discovery programs. Further exploration of novel catalysts and reaction conditions continues to refine and enhance the efficiency and greenness of these synthetic routes.

References

-

Costa, M., et al. (2008). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry, 10(9), 995-998. [Link]

-

Kumar, A., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92. [Link]

-

Ali, T. E., et al. (2018). Novel synthesis of 2-imino-2H-chromene-3-carboximide metal complexes. Journal of Molecular Structure, 1155, 584-596. [Link]

-

Ali, T. E., et al. (2020). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Mini-Reviews in Organic Chemistry, 18(6). [Link]

-

Ali, T. E., et al. (2020). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. [Link]

-

Patel, H. D., et al. (2015). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 127(8), 1429-1436. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2246-2263. [Link]

-

Rivero-Müller, A., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3185. [Link]

-

Ali, T. E., et al. (2019). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1][5][10]diazaphosphinines and Chromeno[4,3-c][1][5]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate. [Link]

-

Sviridova, L. A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]

-

Sharma, P., et al. (2023). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 13(25), 17188-17197. [Link]

-

Cruz-Navarro, Á. D., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Chemistry, 4(3), 856-868. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. [Link]

-

Sadeghpour, M., et al. (2021). Synthesis of 2-imino-2H-chromene-3-carbonitrile (5) using LiOH·H2O. ResearchGate. [Link]

-

Sviridova, L. A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. ResearchGate. [Link]

-

Alipour, M., et al. (2019). Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. DARU Journal of Pharmaceutical Sciences, 27(1), 1-1. [Link]

Sources

- 1. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides | Bentham Science [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 7. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Imino-2H-chromene-3-carboxamide: A Technical Guide for Researchers

Introduction: The Significance of the 2-Imino-2H-chromene Scaffold

The 2-imino-2H-chromene scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a versatile building block for the synthesis of a wide range of biologically active compounds.[1][2] The presence of the imino group at the 2-position, in place of the more common carbonyl of coumarins, imparts distinct chemical reactivity and potential for diverse pharmacological activities, including anticancer properties.[3] This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the parent compound, 2-Imino-2H-chromene-3-carboxamide. Understanding the characteristic spectral signatures of this foundational molecule is crucial for researchers in the field for structure elucidation, reaction monitoring, and the rational design of novel therapeutics.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation Pathways

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2-Imino-2H-chromene-3-carboxamide (C₁₀H₈N₂O₂), the expected exact mass is approximately 188.06 Da.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A standard and robust method for the analysis of relatively small, volatile organic molecules like 2-Imino-2H-chromene-3-carboxamide is Electron Ionization (EI) Mass Spectrometry.

Methodology:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, yielding a series of daughter ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of 2-Imino-2H-chromene-3-carboxamide is expected to exhibit a prominent molecular ion peak. The fragmentation pattern provides valuable structural information.

Expected Key Fragments:

| m/z Value | Proposed Fragment | Plausible Neutral Loss |

| 188 | [M]⁺• (Molecular Ion) | - |

| 171 | [M - NH₃]⁺• | Loss of ammonia from the carboxamide |

| 145 | [M - CONH₂]⁺• | Loss of the carboxamide radical |

| 144 | [M - CO - NH₂]⁺ | Sequential loss of CO and NH₂ |

| 117 | [C₈H₅O]⁺ | Fragmentation of the chromene ring |

Causality of Fragmentation: The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral species. The initial loss of small, stable molecules like ammonia is a common fragmentation pathway for primary amides. Subsequent fragmentation often involves cleavages within the heterocyclic ring system, driven by the formation of stable aromatic cations. The study of fragmentation patterns in a broader range of heterocyclic compounds provides a solid foundation for these interpretations.[4][5]

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier-Transform Infrared (FT-IR) Spectroscopy that requires minimal sample preparation.

Methodology:

-

Sample Preparation: A small amount of the solid, purified 2-Imino-2H-chromene-3-carboxamide is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Analysis: The attenuated IR beam is directed to a detector, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

Interpretation of the IR Spectrum

The IR spectrum of 2-Imino-2H-chromene-3-carboxamide will be characterized by distinct absorption bands corresponding to its key functional groups: the imine, the primary amide, and the aromatic chromene core.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 3450 - 3150 | N-H stretching (asymmetric and symmetric) | Primary Amide (-CONH₂) | The presence of two bands in this region is characteristic of a primary amide.[6] |

| ~3300 | N-H stretching | Imine (=NH) | This absorption can sometimes overlap with the amide N-H stretches. |

| 1680 - 1650 | C=O stretching (Amide I band) | Primary Amide (-CONH₂) | A strong absorption indicative of the amide carbonyl group. |

| 1650 - 1620 | C=N stretching | Imine (=NH) | Confirms the presence of the imine functionality. |

| 1620 - 1580 | N-H bending (Amide II band) | Primary Amide (-CONH₂) | Another characteristic band for primary amides. |

| 1600 - 1450 | C=C stretching | Aromatic Ring | Multiple bands indicating the aromatic nature of the chromene ring system. |

| 1250 - 1000 | C-O-C stretching (asymmetric and symmetric) | Aryl Ether | Characteristic of the ether linkage within the chromene ring. |

Expert Insights: The precise positions of the N-H and C=O stretching frequencies are sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is expected to broaden these bands and shift them to lower wavenumbers compared to a dilute solution in a non-polar solvent. The conjugation of the amide and imine groups with the chromene ring system also influences the electronic distribution and, consequently, the positions of the C=O and C=N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for the complete structural characterization of 2-Imino-2H-chromene-3-carboxamide.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the strong magnetic field of the spectrometer. A radiofrequency pulse is applied to excite the nuclei, and the resulting free induction decay (FID) is recorded.

-

Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum (signal intensity vs. chemical shift in parts per million, ppm).

-

2D NMR Experiments: For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their coupling relationships.

Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆):

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H4 | 8.0 - 8.5 | Singlet (s) | - | Olefinic proton, deshielded by the adjacent imine and carboxamide groups. |

| Ar-H | 7.0 - 7.8 | Multiplet (m) | - | Four protons of the benzene ring of the chromene system. |

| -CONH₂ | 7.0 - 8.0 | Broad Singlet (br s) | - | Two exchangeable protons of the primary amide. |

| =NH | 8.5 - 9.5 | Broad Singlet (br s) | - | Exchangeable proton of the imine group, often significantly deshielded. |

Causality of Chemical Shifts: The chemical shifts are influenced by the electron density around the protons. The aromatic protons appear in the typical downfield region. The H4 proton is significantly deshielded due to the anisotropic effects of the adjacent π-systems of the imine and carboxamide groups. The amide and imine protons are exchangeable with deuterium and their signals will disappear upon addition of D₂O to the NMR sample; they also tend to be broad due to quadrupole effects and chemical exchange.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Approximate Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O | 165 - 170 | Carbonyl carbon of the amide group. |

| C=N | 155 - 160 | Imino carbon, highly deshielded. |

| C-O (Ar) | 150 - 155 | Aromatic carbon attached to the ether oxygen. |

| Ar-C | 115 - 135 | Aromatic carbons of the chromene ring. |

| C4 | 130 - 140 | Olefinic carbon at position 4. |

| C3 | 100 - 110 | Carbon at position 3, attached to the carboxamide group. |

Expert Insights: The chemical shifts of the carbons in the chromene ring are characteristic of this heterocyclic system. The use of Density Functional Theory (DFT) calculations can aid in the precise assignment of ¹H and ¹³C NMR chemical shifts by correlating experimental data with theoretically predicted values.[7][8][9] 2D NMR experiments are invaluable for confirming the assignments. For instance, an HMBC experiment would show a correlation between the H4 proton and the C3 and C=O carbons, confirming their proximity in the structure.

Visualization of Molecular Structure and Spectroscopic Relationships

Graphical representations can aid in the visualization of the molecular structure and the relationships between different spectroscopic data points.

Molecular Structure

Caption: Molecular structure of 2-Imino-2H-chromene-3-carboxamide with atom numbering.

Experimental Workflow for Spectroscopic Analysis

Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Conclusion: A Foundational Spectroscopic Fingerprint

The comprehensive spectroscopic analysis of 2-Imino-2H-chromene-3-carboxamide provides a foundational "fingerprint" for this important heterocyclic scaffold. The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for researchers, providing not only the expected spectral data but also the underlying principles for their interpretation. A thorough understanding of these spectroscopic characteristics is paramount for the successful synthesis, characterization, and development of novel 2-imino-2H-chromene-based compounds with potential therapeutic applications.

References

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

- Ali, T. E., & El-Shaaer, H. M. (2020). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. Mini-Reviews in Organic Chemistry, 18(6).

- Couto, I., et al. (2011). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry, 13(1), 133-138.

- Kumar, A., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92.

- Ali, T. E., El-Shaaer, H. M., & Mohamed, S. M. (2020). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Mini-Reviews in Organic Chemistry, 18(6), 725-742.

- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center.

- Al-Buriahi, M. S., et al. (2021).

- El-Sayed, M. A. A., et al. (2018). Novel synthesis of 2-imino-2H-chromene-3-carboximide metal complexes. Journal of Molecular Structure, 1155, 529-540.

- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

- Bühl, M., Kaupp, M., Malkina, O. L., & Malkin, V. G. (1999). The DFT route to NMR chemical shifts.

- Stone, K. J., & Thompson, M. L. (1966). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta, 22(7), 1277-1286.

- El-Faham, A., et al. (2022). Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety. Molecules, 27(21), 7201.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides | Bentham Science [benthamscience.com]

- 3. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Livres [books.google.fr]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sci-hub.box [sci-hub.box]

The Ascendant Scaffold: A Technical Guide to the Discovery of Novel 2-Imino-2H-chromene-3-carboxamide Analogs

Abstract

The 2-imino-2H-chromene-3-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides an in-depth technical exploration of this molecular framework, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for analog generation, delve into the spectrum of biological targets, and present detailed protocols for evaluation. Our narrative is grounded in mechanistic rationale and validated methodologies, offering a comprehensive resource for the discovery and development of novel therapeutics based on this promising scaffold.

Introduction: The Emergence of a Versatile Pharmacophore

The chromene ring system is a ubiquitous motif in natural products and synthetic compounds, exhibiting a wide array of pharmacological properties. The introduction of a 2-imino and a 3-carboxamide functionality creates a unique electronic and steric environment, establishing the 2-imino-2H-chromene-3-carboxamide as a versatile pharmacophore. This core structure serves as a rigid scaffold, allowing for the strategic placement of various substituents to modulate pharmacokinetic and pharmacodynamic properties.

The bioisosteric replacement of the ketone group in coumarins with an imine group has proven to be a successful strategy in the quest for novel bioactive agents.[1] This modification significantly influences the molecule's reactivity and potential for hydrogen bonding, opening new avenues for targeting a range of biological entities. Heterocyclic-fused derivatives of iminochromenes, both from natural and synthetic origins, have demonstrated a remarkable spectrum of activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[2]

Synthetic Pathways: Constructing the Core and Its Analogs

The synthesis of 2-imino-2H-chromene-3-carboxamide analogs is primarily achieved through multicomponent reactions, which offer efficiency and diversity in a single step. The Knoevenagel condensation is a cornerstone of this synthetic approach.

One-Pot Multicomponent Synthesis

A prevalent and efficient method involves the one-pot, three-component reaction of a substituted salicylaldehyde, an appropriate active methylene nitrile (e.g., malononitrile or 2-cyanoacetamide), and a diverse set of reagents in the presence of a catalyst.[1][3] This strategy allows for the rapid generation of a library of analogs with varied substituents on the chromene ring and the carboxamide moiety.

Rationale: The choice of a one-pot reaction is driven by atom economy and procedural simplicity, which are critical in a drug discovery setting. The use of catalysts like ammonium acetate facilitates the initial Knoevenagel condensation between the salicylaldehyde and the active methylene nitrile, followed by an intramolecular cyclization to form the chromene ring.[3]

Sources

Preliminary Biological Screening of 2-Imino-2H-chromene-3-carboxamides: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-imino-2H-chromene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] This guide provides a comprehensive, technically-grounded framework for the preliminary biological screening of novel compounds based on this versatile core. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establish self-validating systems for data integrity, and provide actionable, step-by-step methodologies for key in vitro assays. This document is designed to empower researchers to efficiently identify promising lead compounds for further development.

Introduction: The Rationale for Screening

The discovery of novel therapeutic agents is a multi-stage process, beginning with the synthesis of new chemical entities. The 2-imino-2H-chromene-3-carboxamide framework is of significant interest due to its structural similarity to coumarins and its inherent reactivity, making it a valuable building block in synthetic chemistry.[3][4] Derivatives have been reported to possess potent biological activities, making them attractive candidates for drug discovery programs.[5]

A preliminary biological screen is the critical first step in evaluating the therapeutic potential of these newly synthesized compounds. The objective is not exhaustive characterization but rather a rapid, cost-effective, and robust assessment to identify "hits"—compounds showing significant activity in one or more areas. This initial triage allows for the prioritization of resources toward the most promising candidates. Our screening strategy focuses on three of the most frequently reported activities for this scaffold: cytotoxicity, antimicrobial efficacy, and antioxidant potential.

Foundational Step: Synthesis and Characterization

While this guide focuses on biological screening, the purity and structural integrity of the test compounds are paramount. A common and efficient method for synthesizing the core scaffold is the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides.[6][7]

It is imperative that prior to any biological evaluation, all compounds are rigorously purified (e.g., via chromatography or recrystallization) and their structures confirmed using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy. Impurities can lead to false-positive or false-negative results, invalidating the entire screening effort.

The Screening Cascade: A Multi-Pronged Approach

We advocate for a parallel screening approach to efficiently probe the bioactivity profile of the synthesized compounds. This workflow ensures a comprehensive initial assessment.

Caption: High-level workflow for preliminary biological screening.

Core Assay I: Cytotoxicity Screening

Many chromene derivatives have been investigated for their potential as anticancer agents.[8] A primary screen for cytotoxicity against cancer cell lines is therefore a logical starting point.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[11] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.

Caption: Principle of the MTT colorimetric assay for cell viability.

Experimental Protocol: MTT Assay

A detailed, step-by-step methodology is provided in Appendix A .

Data Presentation and Interpretation

Results are typically expressed as the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

| Compound ID | Substituent (R¹) | Substituent (R²) | Cell Line | IC₅₀ (µM)[5] |

| STD-Dox | - | - | MCF-7 | 0.45 |

| Cpd-01 | H | 4-NO₂ | MCF-7 | 14.7 |

| Cpd-02 | 6-Br | 4-Cl | MCF-7 | 8.5 |

| Cpd-03 | H | 4-OCH₃ | MCF-7 | > 100 |

| Cpd-04 | 6-Br | H | A-549 | 0.9 |

Table 1: Example data summary for cytotoxicity screening. STD-Dox refers to the standard drug Doxorubicin. Data is illustrative.

A lower IC₅₀ value indicates higher cytotoxic potency. In the example table, Cpd-04 shows the most potent activity. This data forms the basis for preliminary Structure-Activity Relationship (SAR) analysis. For instance, comparing Cpd-01 and Cpd-03 suggests that an electron-withdrawing group (NO₂) on the R² aryl ring may be more favorable for cytotoxicity than an electron-donating group (OCH₃).

Core Assay II: Antimicrobial Screening

The emergence of multidrug-resistant pathogens necessitates the search for new antimicrobial agents. Chromene derivatives have shown promise in this area.[12][13]

Principle of the Agar Well Diffusion Method

This method provides a straightforward qualitative and semi-quantitative assessment of antimicrobial activity. A standardized inoculum of a test microorganism is spread evenly across the surface of a sterile agar plate. Wells are then created in the agar, and a known concentration of the test compound is added to each well. The plate is incubated, allowing the compound to diffuse into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area around the well known as a "zone of inhibition." The diameter of this zone is proportional to the antimicrobial activity of the compound.[12]

Experimental Protocol: Agar Well Diffusion

A detailed, step-by-step methodology is provided in Appendix B .

Data Presentation and Interpretation

The diameter of the zone of inhibition (in mm) is measured for each compound against each microbial strain. The results are compared to a positive control (a standard antibiotic) and a negative control (the solvent, e.g., DMSO).

| Compound ID | Gram-positive: S. aureus (mm) | Gram-negative: E. coli (mm) | Fungi: C. albicans (mm) |

| STD-Cipro | 25 | 28 | - |

| STD-Keto | - | - | 22 |

| Solvent | 0 | 0 | 0 |

| Cpd-01 | 14 | 8 | 10 |

| Cpd-02 | 18 | 11 | 15 |

| Cpd-03 | 9 | 7 | 8 |

Table 2: Example data summary for antimicrobial screening (Zone of Inhibition in mm). STD-Cipro is Ciprofloxacin, STD-Keto is Ketoconazole. Data is illustrative.

Compounds showing significant zones of inhibition (e.g., >10 mm) are considered active and can be selected for further quantitative testing to determine their Minimum Inhibitory Concentration (MIC).

Core Assay III: Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest.[14]

Principle of the DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity. DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm.[15] When an antioxidant compound is added, it donates a hydrogen atom or an electron to DPPH, neutralizing the free radical. This causes the violet color to fade to a pale yellow, resulting in a decrease in absorbance. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.[16]

Experimental Protocol: DPPH Assay

A detailed, step-by-step methodology is provided in Appendix C .

Data Presentation and Interpretation

Similar to the cytotoxicity assay, antioxidant activity is often expressed as an IC₅₀ value—the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound ID | DPPH Scavenging IC₅₀ (µg/mL)[7] |

| STD-AA | 5.0 |

| Cpd-01 | 25.8 |

| Cpd-02 | 15.2 |

| Cpd-03 | 8.7 |

Table 3: Example data summary for antioxidant screening. STD-AA is the standard, Ascorbic Acid. Data is illustrative.

A lower IC₅₀ value indicates stronger antioxidant activity. In this example, Cpd-03 is the most potent antioxidant, approaching the activity of the standard.

Conclusion and Future Directions

This guide outlines a robust, efficient, and technically sound strategy for the preliminary biological screening of novel 2-imino-2H-chromene-3-carboxamide derivatives. By employing a parallel workflow of cytotoxicity, antimicrobial, and antioxidant assays, researchers can rapidly identify hit compounds and gather initial SAR data.

Compounds identified as "hits" in this preliminary phase should be subjected to further, more specific secondary screening. For example:

-

Cytotoxic hits: Test against a broader panel of cancer cell lines, including non-cancerous control lines to assess selectivity. Investigate the mechanism of action (e.g., cell cycle analysis, apoptosis assays, specific enzyme inhibition like AKR1B10).[8]

-

Antimicrobial hits: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) through broth microdilution methods.

-

Antioxidant hits: Evaluate using different antioxidant assays (e.g., ABTS, FRAP) to understand the mechanism of action.

The preliminary screen is a foundational pillar in the drug discovery process. A methodologically sound and well-interpreted initial screen ensures that the most promising compounds are advanced, maximizing the potential for the successful development of new therapeutic agents.

Appendices: Detailed Experimental Protocols

Appendix A: Protocol for MTT Cytotoxicity Assay

1. Materials:

- 96-well flat-bottom sterile tissue culture plates.

- Test compounds dissolved in DMSO (10 mM stock).

- Selected cancer cell line (e.g., MCF-7).

- Complete culture medium (e.g., DMEM with 10% FBS).

- MTT solution: 5 mg/mL in sterile PBS, filtered.[10]

- Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[9]

- Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

2. Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a positive control (e.g., Doxorubicin), a negative control (medium with DMSO, matching the highest concentration used for test compounds), and a blank (medium only).

- Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

- MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.

- Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[10]

- Measurement: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Negative Control) * 100.

- Plot % viability vs. log[concentration] and use non-linear regression to determine the IC₅₀ value.

Appendix B: Protocol for Agar Well Diffusion Assay

1. Materials:

- Sterile Petri dishes, sterile cotton swabs, well-borer (cork borer).

- Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi).

- Standardized microbial cultures (e.g., 0.5 McFarland standard).

- Test compounds (e.g., 1 mg/mL in DMSO).

- Standard antibiotic (e.g., Ciprofloxacin, 1 mg/mL) and antifungal (e.g., Ketoconazole, 1 mg/mL).

2. Procedure:

- Plate Preparation: Pour molten sterile agar into Petri dishes and allow them to solidify.

- Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and spread it evenly over the entire surface of the agar plate to create a lawn.

- Well Creation: Use a sterile well-borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

- Compound Addition: Add a fixed volume (e.g., 50 µL) of each test compound, positive control, and negative control (solvent) into separate wells.[12]

- Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[12]

- Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

3. Data Analysis:

- Record the diameter of the clear zone around each well. A larger diameter indicates greater antimicrobial activity.

Appendix C: Protocol for DPPH Radical Scavenging Assay

1. Materials:

- 96-well microplate.

- DPPH solution: 0.1 mM in methanol (prepare fresh and keep in the dark).

- Test compounds dissolved in methanol at various concentrations.

- Standard antioxidant (Ascorbic acid).

- Microplate reader.

2. Procedure:

- Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

- Compound Addition: Add 100 µL of the test compound dilutions (or standard/methanol blank) to the wells. The final volume in each well is 200 µL.

- Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15]

- Measurement: Read the absorbance at 517 nm.

3. Data Analysis:

- Calculate the percentage of radical scavenging activity: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100.

- Plot % scavenging activity vs. log[concentration] to determine the IC₅₀ value.

References

- Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. (n.d.). Google Scholar.

-

MTT assay. (2024, December 11). Wikipedia. Retrieved January 15, 2026, from [Link]

-

New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. (2017). Anticancer Agents in Medicinal Chemistry, 17(1), 85-92. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 15, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 15, 2026, from [Link]

-

Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. (2018, May 22). ResearchGate. Retrieved January 15, 2026, from [Link]

-

A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. (2007). Green Chemistry, 9, 1088-1091. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 15, 2026, from [Link]

-

Preclinical screening of new substance for pharmacological activity. (2015, July 23). Slideshare. Retrieved January 15, 2026, from [Link]

-

Ali, T. E., El-Shaaer, H. M., & Mohamed, S. M. (2020). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Mini-Reviews in Organic Chemistry, 18(6). [Link]

-

Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. (2019, August 16). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Novel synthesis of 2-imino-2H-chromene-3-carboximide metal complexes. (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]

-

In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. (2024, July 28). Molecules, 29(15), 3469. [Link]

-

2-Imino 2H-chromene and 2-(phenylimino) 2H-chromene 3-aryl carboxamide derivatives as novel cytotoxic agents: synthesis, biological assay, and molecular docking study. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Evaluation of Antioxidant Activity of 2H-Chromene Derivatives through Optimized Green Synthesis. (2024, November 14). Chemistry for Sustainable Development. Retrieved January 15, 2026, from [Link]

-

Pharmacological screening: The drug discovery. (2023, December 14). IT Medical Team. Retrieved January 15, 2026, from [Link]

-

Antioxidant activity of 2H-chromen-2-one derivatives. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. (2023, February 4). Biointerface Research in Applied Chemistry, 13(2), 163. [Link]

-

In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (2016, August 2). Molecules, 21(8), 1010. [Link]

-

PHARMACOLOGICAL SCREENING METHODS. (n.d.). DOKUMEN.PUB. Retrieved January 15, 2026, from [Link]

-

Pharmacological Screening Methods - Bpharm 8th Sem. (2023, November 4). Pharmdbm. Retrieved January 15, 2026, from [Link]

-

(PDF) Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][5][9]diazaphosphinines and Chromeno[4,3-c][9]azaphosphole and Their Antioxidant and Cytotoxicity Properties. (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023, November 15). Molbank, 2023(4), M1782. [Link]

-

Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. (n.d.). De La Salle University. Retrieved January 15, 2026, from [Link]

-

GENERAL PRINCIPLES OF PRECLINICAL SCREENING.ppt. (2015, July 23). Slideshare. Retrieved January 15, 2026, from [Link]

-

Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. (2017). Der Pharma Chemica, 9(12), 85-91. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides | Bentham Science [benthamscience.com]

- 5. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. clyte.tech [clyte.tech]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. nanobioletters.com [nanobioletters.com]

- 13. dlsu.edu.ph [dlsu.edu.ph]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. researchgate.net [researchgate.net]

Title: A Researcher's Guide to the In Silico Prioritization of 2-Imino-2H-chromene-3-carboxamide Derivatives in Early-Stage Drug Discovery

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-imino-2H-chromene-3-carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] As the synthesis and screening of large compound libraries are resource-intensive, computational (in silico) methods have become indispensable for prioritizing candidates with the highest potential for success.[4][5] This guide provides a comprehensive walkthrough of a robust, multi-stage in silico workflow designed to predict the physicochemical, pharmacokinetic, and pharmacodynamic properties of novel 2-imino-2H-chromene-3-carboxamide derivatives. By integrating property prediction, quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, researchers can make more informed decisions, reduce attrition rates in the development pipeline, and accelerate the journey from hit identification to lead optimization.[6][7]

The Strategic Imperative for In Silico Analysis

In the modern drug discovery paradigm, for every 5,000 to 10,000 compounds that enter the pipeline, only one or two will ultimately reach the market, a process that can take over a decade.[4] A significant percentage of these failures occur due to poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity (T).[8] Early-stage computational assessment allows for the rapid, cost-effective evaluation of these critical properties before any synthesis is undertaken.[5][9] This "fail early, fail cheap" philosophy enables research efforts to be concentrated on a smaller number of compounds with a higher probability of clinical success.[6] This guide details a validated workflow that systematically filters and characterizes novel 2-imino-2H-chromene-3-carboxamide derivatives.

Caption: Integrated workflow for computational screening of drug candidates.

Foundational Screening: ADMET and Physicochemical Profiling

The first and most critical filter for any virtual compound library is the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[10] These characteristics determine how a drug behaves within the body and are a primary cause of late-stage clinical failures.[8]

Causality Behind the Protocol

The goal of this stage is not to find a perfect molecule but to eliminate molecules with obvious liabilities. We analyze properties like lipophilicity (logP) and solubility because they govern absorption.[10] We check for potential inhibition of Cytochrome P450 (CYP) enzymes, as this can lead to dangerous drug-drug interactions. Finally, we screen for toxicity alerts to flag compounds that might be harmful.[11] This initial screen dramatically narrows the field to candidates with more favorable pharmacokinetic profiles.[9]

Experimental Protocol 1: High-Throughput ADMET Prediction

-

Structure Preparation: Draw the chemical structures of the 2-imino-2H-chromene-3-carboxamide derivatives using chemical drawing software (e.g., ChemDraw) and save them in a machine-readable format like SMILES or SDF.

-

Tool Selection: Utilize a validated, freely available web server for ADMET prediction, such as SwissADME or pkCSM.[9] These platforms host pre-built models for a wide range of properties.

-

Batch Submission: Submit the list of SMILES strings or the SDF file to the selected server.

-

Data Collection: The server will return a comprehensive set of predicted physicochemical and pharmacokinetic properties. Key parameters to collect include:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and Aqueous Solubility (LogS).[12]

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and CYP enzyme (e.g., CYP1A2, CYP2C9, CYP3A4) inhibition.

-

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps identify compounds with properties common to orally active drugs.[13]

-

Toxicity: Screening for structural alerts that are associated with toxicity, such as mutagenicity or carcinogenicity.[14]

-

-

Data Consolidation and Filtering: Organize the output data into a summary table. Apply filters to remove compounds that fall outside acceptable ranges (e.g., high LogP, poor solubility, predicted CYP inhibition, presence of toxicity alerts).

Data Presentation: Sample ADMET Profile

| Compound ID | MW ( g/mol ) | LogP | LogS | GI Absorption | BBB Permeant | CYP3A4 Inhibitor | Lipinski Violations | Toxicity Alerts |

| ICC-001 | 350.4 | 2.5 | -3.1 | High | Yes | No | 0 | 0 |

| ICC-002 | 480.2 | 5.8 | -6.2 | Low | No | Yes | 2 | 1 |

| ICC-003 | 375.3 | 3.1 | -3.5 | High | No | No | 0 | 0 |

Based on this sample data, ICC-002 would be deprioritized due to its high molecular weight, high lipophilicity, predicted low absorption, CYP inhibition, and a toxicity alert.

Predicting Biological Activity: QSAR and Pharmacophore Modeling

After filtering for desirable ADMET properties, the next step is to predict the biological activity of the remaining compounds against the therapeutic target of interest. Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore modeling are powerful ligand-based design tools used for this purpose.[15][16]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational approach that develops mathematical models to relate the chemical structure of a molecule to its biological activity.[17] The underlying principle is that variations in a molecule's structure are responsible for variations in its biological effects.[18]

A QSAR model, once built and validated using a known dataset of active and inactive compounds, can predict the activity of new, untested molecules.[19] This allows for the rapid screening of a virtual library to identify derivatives that are most likely to be potent. The model essentially learns the key molecular features (descriptors) that are positively or negatively correlated with activity.[20]

Caption: A typical workflow for creating a predictive QSAR model.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response.[21]

By identifying a common pharmacophore from a set of known active molecules, we can screen our virtual library of 2-imino-2H-chromene-3-carboxamides to see which ones fit this 3D arrangement of features.[22] This is a rapid and effective way to identify structurally diverse compounds that still possess the key interaction points required for activity.[16] This method is particularly useful when the 3D structure of the target protein is unknown.[15]

Target-Based Screening: Molecular Docking

For projects where the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking is the method of choice.[23] Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex.[24]

Causality Behind the Protocol

The primary goal of docking is twofold: to predict the binding pose of the ligand in the active site and to estimate the strength of the interaction via a scoring function (binding affinity).[25] A lower binding energy score generally indicates a more stable complex and a potentially more potent compound.[24] Analyzing the predicted pose reveals key interactions (like hydrogen bonds or π-π stacking) that stabilize the binding, providing crucial insights for further optimization.[26] This allows us to rank our candidate molecules based on their predicted affinity for the specific target of interest.

Experimental Protocol 2: A General Molecular Docking Workflow

-

Target Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[7]

-

Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), prepare the protein by removing water molecules, adding polar hydrogen atoms, and repairing any missing atoms or residues.[25][27]

-

Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

Generate a 3D conformation of each 2-imino-2H-chromene-3-carboxamide derivative.

-

Assign partial charges and define rotatable bonds.

-

Save the prepared ligands in the appropriate format (e.g., PDBQT).

-

-

Binding Site Definition:

-

Define the search space for the docking simulation. This is typically a grid box centered on the known active site of the protein.[24] The size of the box should be large enough to accommodate the ligand in various orientations.

-

-

Docking Simulation:

-

Results Analysis:

-

Analyze the output file, which will contain multiple binding poses for each ligand, ranked by their predicted binding affinity (e.g., in kcal/mol).

-

Visualize the top-ranked pose for the most promising compounds in the context of the protein's active site using software like PyMOL or Chimera.

-

Identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and protein residues.

-

Data Presentation: Sample Molecular Docking Results

| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| ICC-001 | -9.2 | TYR-234, SER-112 | H-Bond, π-π Stacking |

| ICC-003 | -8.5 | TYR-234, LEU-150 | H-Bond, Hydrophobic |

| ICC-007 | -7.1 | GLN-88 | H-Bond |

In this example, ICC-001 shows the strongest predicted binding affinity and engages in multiple favorable interactions, making it a high-priority candidate.

Refining Predictions: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding event, the reality is that proteins and ligands are dynamic entities.[28] Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing deeper insights into the stability of the protein-ligand complex.[29]

Causality Behind the Protocol

An MD simulation can validate a docking pose. If a ligand is truly a good binder, it should remain stably bound within the active site throughout the simulation.[26] Unstable ligands may drift out of the binding pocket. MD simulations allow us to analyze the flexibility of the complex, the persistence of key interactions (like hydrogen bonds), and to calculate binding free energies with higher accuracy than docking scores alone.[28][29] This final step provides the highest level of confidence in a candidate before committing to chemical synthesis.

Experimental Protocol 3: Protein-Ligand Complex Stability Simulation

-

System Preparation:

-

Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

-

Place the complex in a simulation box filled with explicit water molecules and add counter-ions to neutralize the system.

-

Select an appropriate force field (e.g., AMBER, CHARMM) that accurately describes the physics of both the protein and the ligand.[30]

-

-

Simulation Execution:

-

Perform an initial energy minimization to remove any steric clashes.

-

Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant pressure.

-

Run the production MD simulation for a significant timescale (typically tens to hundreds of nanoseconds) using software like GROMACS or NAMD.[26][30]

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory (a "movie" of the molecular motions).

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability. A stable RMSD indicates the complex is not undergoing major structural changes.

-

Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein upon ligand binding.[26]

-

Analyze the persistence of key hydrogen bonds and other interactions identified during docking.

-

Conclusion

The in silico prediction of properties for novel 2-Imino-2H-chromene-3-carboxamide derivatives is not a replacement for experimental validation but a critical strategic tool for enriching the "hit rate" of drug discovery campaigns. By employing a tiered approach—starting with broad ADMET filtering, moving to activity prediction with QSAR, and culminating in target-specific validation with molecular docking and MD simulations—researchers can intelligently navigate vast chemical spaces. This evidence-based, computational-first methodology ensures that precious laboratory resources are dedicated to synthesizing and testing only the most promising candidates, ultimately enhancing the efficiency and success rate of the drug development process.[15][31]

References

-

QSAR and pharmacophore modeling in computational drug design. (2025). ResearchGate. [Link]

-

Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central. [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed. [Link]

-

How do you predict ADMET properties of drug candidates? - Aurlide. (2025). Aurlide. [Link]

-

Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. [Link]

-

ADMET Prediction - Protheragen. Protheragen. [Link]

-

ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

Prediction of Drug-Like Properties - CD ComputaBio. CD ComputaBio. [Link]

-

Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. [Link]

-

Molecular Simulation, Pharmacophore Mapping, and 3D QSAR Modeling on Chromene-Based SERDs. (2026). PubMed. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

-

Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. SID. [Link]

-

A Convenient One-Step Synthesis and 3D QSAR Pharmacophore modeling of 2-Iminochromene and Chromenopyridine Derivatives for Antim. Der Pharma Chemica. [Link]

-

Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

-

New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. PubMed. [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). SpringerLink. [Link]

-

Small Molecule Docking - KBbox: Methods. KBbox. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

-

Small molecule docking. Bonvin Lab. [Link]

-

Property Prediction of Drug-like Molecules - Protheragen. Protheragen. [Link]

-

13.2: How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]

-

Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. (2025). Dotmatics. [Link]

-

In Silico drug design and analysis of 4-phenyl-4H-Chromene derivatives as anticancer and anti-inflammatory agents. (2025). ResearchGate. [Link]

-

SAR & QSAR Model - Creative Biolabs. Creative Biolabs. [Link]

-

3D-QSAR in drug design--a review. PubMed. [Link]

-

The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. (2020). Bentham Science. [Link]

-

Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. (2025). ACS Publications. [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Semantic Scholar. [Link]

-

Molecular Simulation, Pharmacophore Mapping, and 3D QSAR Modeling on Chromene-Based SERDs. (2026). Bentham Science. [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. [Link]

-

(PDF) Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][15][17][28]diazaphosphinines and Chromeno[4,3-c][15][17]azaphosphole and Their Antioxidant and Cytotoxicity Properties. (2025). ResearchGate. [Link]

-

(PDF) In silico and In Vitro Prediction of New Synthesized N-heterocyclic Compounds as Anti-SARS-CoV-2. (2024). ResearchGate. [Link]

-

Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. PubMed. [Link]

-

2-Imino-2H-chromene-3-carboxamide. PubChem. [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity - PMC. PubMed Central. [Link]

-

In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC. NIH. [Link]

-

New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. (2014). PubMed. [Link]

-

(PDF) In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects. ResearchGate. [Link]

-

Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC. (2023). PubMed Central. [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]

-

Use of in silico methods for assessing toxicity. (2021). YouTube. [Link]

-

Novel synthesis of 2-imino-2H-chromene-3-carboximide metal complexes. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. sapiosciences.com [sapiosciences.com]

- 6. fiveable.me [fiveable.me]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. aurlide.fi [aurlide.fi]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]

- 13. researchgate.net [researchgate.net]

- 14. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fiveable.me [fiveable.me]

- 18. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. neovarsity.org [neovarsity.org]

- 20. SAR & QSAR Model - Creative Biolabs [creative-biolabs.com]

- 21. Molecular Simulation, Pharmacophore Mapping, and 3D QSAR Modeling on Chromene-Based SERDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. KBbox: Methods [kbbox.h-its.org]

- 24. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. discovery.researcher.life [discovery.researcher.life]

- 30. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 31. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]

Unlocking Heterocyclic Complexity: A Technical Guide to the Reactivity of the C-4 Position in 2-Imino-2H-chromene-3-carboxamide

An In-Depth Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of the synthetic versatility of the 2-imino-2H-chromene-3-carboxamide scaffold, with a specific focus on the unique reactivity of its C-4 position. For researchers in medicinal chemistry and materials science, understanding and manipulating this core structure is paramount for the development of novel, high-value heterocyclic compounds. The strategic placement of imino and carboxamide functionalities renders the C-4 position the principal reactive site within the pyran ring, making it a pivotal hub for molecular elaboration.[1][2][3]

The 2-Imino-2H-chromene Core: A Privileged Scaffold

The 2-imino-2H-chromene framework is a cornerstone in synthetic chemistry, serving as a versatile building block for a diverse array of condensed heterocyclic systems.[1][2] These structures are of significant interest due to their prevalence in biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[4][5]

The defining characteristic of the 2-imino-2H-chromene-3-carboxamide system is the electronic landscape created by the interplay between the C-2 imine and the C-3 carboxamide groups. These electron-withdrawing groups create a conjugated system that significantly influences the electron density of the pyran ring, rendering the C-4 position electrophilic and thus highly susceptible to attack by nucleophiles. This inherent reactivity is the key to its synthetic utility.

Caption: Core structure highlighting the electrophilic C-4 position.

Synthesis of the Scaffold: The Knoevenagel Condensation

The primary and most efficient route to 2-imino-2H-chromene-3-carboxamides is the Knoevenagel condensation.[6][7] This reaction involves the condensation of a substituted salicylaldehyde with an active methylene compound, typically an N-substituted 2-cyanoacetamide.

The choice of a mild base as a catalyst is critical. Strong bases could induce self-condensation of the starting aldehyde or lead to unwanted side reactions.[7] Eco-friendly protocols utilizing aqueous sodium carbonate or bicarbonate at room temperature have proven highly effective, offering excellent yields and high atom economy.[6]

Mechanism of Knoevenagel Condensation

-

Deprotonation: A mild base abstracts a proton from the α-carbon of the N-substituted 2-cyanoacetamide, creating a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde.

-

Aldol Addition: This addition forms an intermediate alkoxide.

-

Protonation & Dehydration: The alkoxide is protonated, and subsequent dehydration yields a vinyl-substituted intermediate.

-

Intramolecular Cyclization (Oxa-Michael Addition): The phenolic hydroxyl group attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile, leading to the formation of the chromene ring.

-

Tautomerization: A final tautomerization step yields the stable 2-imino-2H-chromene-3-carboxamide product.

Caption: Workflow for the synthesis of the chromene scaffold.

Experimental Protocol: Synthesis of 2-Imino-2H-chromene-3-carboxamides[6]

-

Reagent Preparation: Dissolve salicylaldehyde derivatives (1 mmol) and N-substituted 2-cyanoacetamides (1 mmol) in a suitable solvent (e.g., ethanol or water).

-

Catalyst Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) as a catalyst.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Purification: Wash the collected solid with water and then ethanol to remove unreacted starting materials and catalyst. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 2-imino-2H-chromene-3-carboxamide.

Key Reactions at the C-4 Position: A Gateway to Complexity

The electrophilic nature of the C-4 carbon is the linchpin for the construction of a multitude of fused heterocyclic systems. This section details the primary reaction classes that leverage this reactivity.

Michael Addition Reactions

The C-4 position serves as an excellent Michael acceptor.[8][9] This 1,4-conjugate addition of a nucleophile is a powerful C-C bond-forming reaction, enabling the introduction of a wide range of substituents at this position. This is often the initial step in cascade or domino reactions that lead to complex polycyclic structures.[10]

Mechanism of Michael Addition at C-4:

-

A nucleophile (e.g., an enolate, an amine, or a thiol) attacks the electron-deficient C-4 carbon.

-

The attack pushes electron density through the conjugated system, forming a resonance-stabilized enolate intermediate.

-

Protonation of this intermediate yields the C-4 functionalized 2-amino-4H-chromene derivative.[11]

Caption: General mechanism of Michael Addition at the C-4 position.

Cycloaddition and Annulation Reactions

The reactivity of the C-4 position is extensively used in cycloaddition and annulation reactions to construct fused ring systems. These reactions are synthetically valuable as they can rapidly build molecular complexity from simple precursors.

Example: Synthesis of Pyrano[2,3-b]pyridines

A prominent application is the synthesis of pyrano[2,3-b]pyridine derivatives, which are known for their biological activities.[12] The reaction often proceeds by reacting the 2-imino-2H-chromene-3-carboxamide scaffold with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a base.[13]

Experimental Protocol: Synthesis of Chromenopyrano[2,3-b]pyridine Derivatives [13]

-